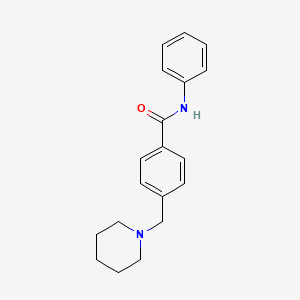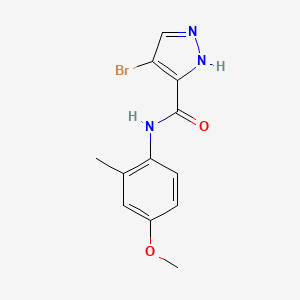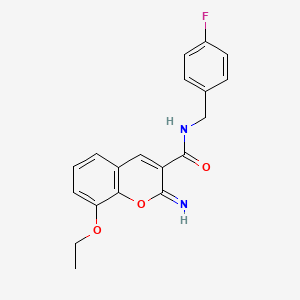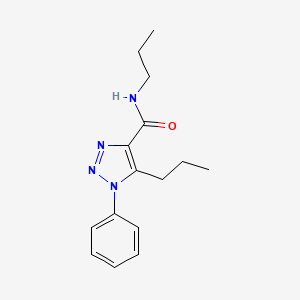
N-phenyl-4-(1-piperidinylmethyl)benzamide
説明
N-phenyl-4-(1-piperidinylmethyl)benzamide, also known as NPPB, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a piperidine derivative that belongs to the class of benzamides. NPPB has been extensively studied for its various applications in biochemical and physiological research.
作用機序
The mechanism of action of N-phenyl-4-(1-piperidinylmethyl)benzamide involves the inhibition of chloride channels by binding to specific sites on the channel protein. This leads to a decrease in chloride ion flux across the cell membrane, resulting in altered cellular function. N-phenyl-4-(1-piperidinylmethyl)benzamide has also been found to modulate other ion channels and transporters, including potassium channels and sodium-calcium exchangers.
Biochemical and Physiological Effects:
N-phenyl-4-(1-piperidinylmethyl)benzamide has been shown to have various biochemical and physiological effects on cells and tissues. It has been found to alter cellular volume regulation, cell migration, and cell proliferation. N-phenyl-4-(1-piperidinylmethyl)benzamide has also been shown to affect the contractility of smooth muscle cells and cardiac muscle cells. In addition, N-phenyl-4-(1-piperidinylmethyl)benzamide has been found to modulate the release of neurotransmitters in the nervous system.
実験室実験の利点と制限
N-phenyl-4-(1-piperidinylmethyl)benzamide has several advantages for lab experiments. It is a potent inhibitor of chloride channels, making it a useful tool for studying the role of these channels in various physiological processes and diseases. N-phenyl-4-(1-piperidinylmethyl)benzamide is also relatively stable and easy to handle in the laboratory. However, N-phenyl-4-(1-piperidinylmethyl)benzamide has some limitations for lab experiments. It has been found to have some non-specific effects on ion channels and transporters, which may complicate data interpretation. In addition, N-phenyl-4-(1-piperidinylmethyl)benzamide has been shown to have some toxicity in certain cell types, which may limit its use in some experiments.
将来の方向性
There are several future directions for research on N-phenyl-4-(1-piperidinylmethyl)benzamide. One area of interest is the development of more specific and potent inhibitors of chloride channels. Another area of interest is the use of N-phenyl-4-(1-piperidinylmethyl)benzamide as a tool for studying the role of chloride channels in various diseases. N-phenyl-4-(1-piperidinylmethyl)benzamide may also have potential therapeutic applications in diseases where chloride channel dysfunction is implicated. Further research is needed to fully understand the mechanism of action and physiological effects of N-phenyl-4-(1-piperidinylmethyl)benzamide.
科学的研究の応用
N-phenyl-4-(1-piperidinylmethyl)benzamide has been used in various scientific research studies due to its unique properties. It has been found to modulate ion channels, transporters, and receptors in cells. N-phenyl-4-(1-piperidinylmethyl)benzamide has been shown to inhibit chloride channels, which are involved in various physiological processes such as cell volume regulation, muscle contraction, and neuronal excitability. N-phenyl-4-(1-piperidinylmethyl)benzamide has also been used as a tool to study the role of chloride channels in various diseases such as cystic fibrosis, epilepsy, and hypertension.
特性
IUPAC Name |
N-phenyl-4-(piperidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c22-19(20-18-7-3-1-4-8-18)17-11-9-16(10-12-17)15-21-13-5-2-6-14-21/h1,3-4,7-12H,2,5-6,13-15H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPDBXGRBZQPMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-4-(piperidin-1-ylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-bromo-N-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B4654421.png)


![5-bromo-2-methoxy-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-3-methylbenzamide](/img/structure/B4654434.png)
![5-(2,4-dimethoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4654442.png)



![1-butyl-3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4654474.png)
![5-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)isophthalic acid](/img/structure/B4654486.png)
![2-[2-(4-fluorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B4654506.png)
![2-[(4,6-dimethyl-2-{[methyl(phenyl)amino]carbonyl}thieno[2,3-b]pyridin-3-yl)amino]-2-oxoethyl acetate](/img/structure/B4654510.png)
![7-[2-(1H-imidazol-4-yl)ethyl]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4654514.png)
![2-{[4-(2,3-dimethylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4654522.png)